A Comprehensive Technical Guide to the Characterization of 3-(Hydroxymethyl)-5-methylphenylboronic Acid
A Comprehensive Technical Guide to the Characterization of 3-(Hydroxymethyl)-5-methylphenylboronic Acid
Abstract
3-(Hydroxymethyl)-5-methylphenylboronic acid is a pivotal building block in modern medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds.[1] Its bifunctional nature, possessing both a nucleophilic boronic acid moiety and a versatile hydroxymethyl group, allows for complex molecular architectures and the synthesis of novel drug candidates.[2] The rigorous and unambiguous characterization of this reagent is paramount to ensure reaction efficiency, product purity, and reproducibility in research and development settings. This guide provides an in-depth, multi-technique approach to the complete analytical characterization of 3-(Hydroxymethyl)-5-methylphenylboronic acid, grounded in the principles of scientific integrity and self-validating methodologies.
Introduction: The Significance of a Versatile Building Block
Phenylboronic acids are a cornerstone of synthetic chemistry, enabling the construction of biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and organic electronics.[1] The title compound, 3-(Hydroxymethyl)-5-methylphenylboronic acid (Figure 1), offers distinct synthetic advantages. The boronic acid group is the reactive handle for palladium-catalyzed cross-coupling, while the hydroxymethyl group can serve as a point for further derivatization, such as esterification or etherification, and can influence solubility and pharmacokinetic properties in drug candidates.
Given its role as a foundational reagent, verifying its identity, purity, and stability is a non-negotiable prerequisite for its use in any synthetic campaign. A failure to do so can lead to failed reactions, impure products, and misleading biological data. This guide outlines a synergistic workflow where data from orthogonal analytical techniques are integrated to build a complete and trustworthy profile of the material.
Figure 1: Chemical Structure of 3-(Hydroxymethyl)-5-methylphenylboronic acid

Physicochemical Properties
A summary of the core physical and chemical identifiers for 3-(Hydroxymethyl)-5-methylphenylboronic acid is presented in Table 1. This data serves as the foundational reference for all subsequent analytical work.
| Property | Value | Source |
| CAS Number | 1451391-46-0 | [3][4][5] |
| Molecular Formula | C₈H₁₁BO₃ | [5] |
| Molecular Weight | 165.98 g/mol | [5][6] |
| Appearance | Solid | [7] |
| Storage | Inert atmosphere, 2-8°C | [5] |
The Characterization Workflow: A Multi-Pronged Approach
No single analytical technique can provide a complete picture of a chemical substance. True confidence in a reagent's quality comes from a holistic workflow where the results from different methods corroborate one another. This principle of data triangulation is crucial for establishing a self-validating system of characterization. The logical flow of this process is depicted below.
Caption: A logical workflow for the comprehensive characterization of a chemical reagent.
Structural Elucidation and Verification
The primary goal of characterization is to confirm that the molecular structure of the material is correct. This is achieved by combining spectroscopic techniques that probe the molecule's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination of organic molecules in solution. For 3-(Hydroxymethyl)-5-methylphenylboronic acid, a suite of experiments—¹H, ¹³C, and ¹¹B NMR—provides a complete picture of the carbon skeleton, proton environments, and the state of the boron atom.
-
Expertise & Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is preferred over chloroform (CDCl₃) because it readily solubilizes the polar compound and, being aprotic, allows for the observation of exchangeable protons from the hydroxyl (-CH₂OH ) and boronic acid (-B(OH )₂) groups.
Expected ¹H NMR Spectral Data (500 MHz, DMSO-d₆):
-
~7.3-7.5 ppm (m, 3H): Aromatic protons (Ar-H ). The meta-substitution pattern will lead to a complex multiplet.
-
~5.1 ppm (s, 2H): Boronic acid protons (-B(OH )₂). This peak is often broad and exchanges with D₂O.
-
~4.8 ppm (t, 1H): Hydroxymethyl proton (-CH₂OH ). This peak will also exchange with D₂O and may show coupling to the adjacent CH₂ protons.
-
~4.4 ppm (d, 2H): Methylene protons (Ar-CH ₂-OH).
-
~2.2 ppm (s, 3H): Methyl protons (Ar-CH ₃).
Experimental Protocol: ¹H NMR Spectroscopy
-
Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.7 mL of DMSO-d₆.
-
Cap the tube and vortex gently until the sample is fully dissolved.
-
Place the NMR tube in the spectrometer's autosampler or insert it manually into the magnet.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16 scans, 2-second relaxation delay).
-
Process the data by applying Fourier transform, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.
-
Integrate all peaks and assign them to the corresponding protons in the structure.
Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound, serving as a fundamental confirmation of its elemental formula. For boronic acids, electrospray ionization (ESI) is a common and effective technique.
-
Expertise & Causality: ESI in negative mode is often more sensitive for boronic acids, as they can be readily deprotonated to form an [M-H]⁻ adduct.[8] A key diagnostic feature is the presence of the natural isotopic distribution of boron (¹⁰B at ~20% and ¹¹B at ~80%), which results in a characteristic isotopic pattern in the mass spectrum, providing definitive evidence of a boron-containing compound.[9]
Expected MS Data (ESI-):
-
[M-H]⁻: Calculated for C₈H₁₀¹¹BO₃⁻: 165.07.
-
[M-H]⁻: Calculated for C₈H₁₀¹⁰BO₃⁻: 164.07.
Experimental Protocol: LC-MS Analysis
-
Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of ~10 µg/mL using the initial mobile phase composition.
-
Set up the mass spectrometer for ESI in negative scan mode over a mass range of m/z 50-500.
-
Inject 5 µL of the sample solution into the LC-MS system.
-
Analyze the resulting mass spectrum, looking for the deprotonated molecular ion [M-H]⁻ and confirming the boron isotopic pattern.
Data Triangulation for Structural Validation
Caption: Data triangulation from orthogonal techniques for structural validation.
Purity Determination and Stability Assessment
Once the structure is confirmed, determining the purity of the reagent is the next critical step. Impurities can act as catalyst poisons or be incorporated into the final product.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is typically employed for boronic acids.
-
Trustworthiness & Causality: The method's trustworthiness is enhanced by using a photodiode array (PDA) detector, which not only quantifies the main peak but also provides a UV spectrum. This helps to confirm that co-eluting peaks are not hiding under the main analyte peak and allows for peak purity analysis. The mobile phase is typically acidified with formic or trifluoroacetic acid. This suppresses the ionization of the acidic boronic acid group, ensuring it is in a neutral state, which leads to better retention on a C18 column and improved, symmetrical peak shapes.[10][11]
Experimental Protocol: Reverse-Phase HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: PDA at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Prep: 0.5 mg/mL in 50:50 Acetonitrile:Water.
The purity is calculated as the area percentage of the main peak relative to the total area of all observed peaks. A high-quality reagent should exhibit a purity of ≥97%.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and simple technique used to confirm the presence of key functional groups. While not quantitative, it serves as an excellent identity check.
Expected Characteristic IR Absorptions:
-
3400-3200 cm⁻¹ (broad): O-H stretching from both the alcohol and boronic acid moieties.[12]
-
3100-3000 cm⁻¹: Aromatic C-H stretching.[12]
-
2950-2850 cm⁻¹: Aliphatic C-H stretching (from -CH₃ and -CH₂-).[12]
-
~1600 cm⁻¹: Aromatic C=C ring stretching.
-
~1350 cm⁻¹: B-O stretching, a key diagnostic peak for boronic acids.[13]
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the material's thermal stability, melting point, and the presence of bound water or solvent.[14][15]
-
Expertise & Causality: For boronic acids, TGA is particularly useful for observing dehydration. Phenylboronic acids are known to reversibly form cyclic anhydrides (boroxines) upon heating with the loss of water. TGA can quantify this mass loss.[16] DSC will show the corresponding endothermic event for this dehydration, as well as a sharp endotherm at the compound's melting point, the sharpness of which can be an indicator of purity.[15]
Experimental Protocol: TGA/DSC
-
Place 5-10 mg of the sample into an aluminum TGA/DSC pan.
-
Place the pan in the instrument.
-
Heat the sample from 25°C to 400°C at a rate of 10°C/min under a nitrogen atmosphere.[17]
-
Record both the mass loss (TGA) and differential heat flow (DSC) as a function of temperature.
Safety and Handling
Proper handling of 3-(Hydroxymethyl)-5-methylphenylboronic acid is essential for laboratory safety.
-
Hazards: The compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[18]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[19][20]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes.[18][19]
-
Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) under an inert atmosphere like argon or nitrogen to prevent degradation.[5]
Conclusion
The characterization of 3-(Hydroxymethyl)-5-methylphenylboronic acid is a clear example of the necessity for a rigorous, multi-technique analytical workflow in modern chemical science. By systematically applying NMR for structure, MS for molecular weight, HPLC for purity, and complementary techniques like FT-IR and thermal analysis, researchers can establish a high degree of confidence in the quality of this critical synthetic building block. This confidence underpins the integrity of subsequent research, ensuring that outcomes are both reliable and reproducible.
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